Sodium;2-(2,6-dibromopyridin-4-yl)acetate
Description
Sodium 2-(2,6-dibromopyridin-4-yl)acetate is a halogenated pyridine derivative with the molecular formula C₇H₄Br₂NNaO₂. It consists of a pyridine ring substituted with two bromine atoms at the 2- and 6-positions and an acetate group at the 4-position, which is deprotonated to form a sodium salt. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive bromine substituents and carboxylate functionality, which facilitate cross-coupling reactions or serve as a building block for complex molecules .
Key identifiers include:
- CAS No.: Not explicitly listed in the evidence, but related derivatives (e.g., methyl 2-(2,6-dibromopyridin-4-yl)acetate) are cataloged with MDL numbers like MFCD28785084 .
- Molecular weight: Calculated as 308.96 g/mol (based on C₇H₄Br₂NNaO₂).
Properties
IUPAC Name |
sodium;2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2.Na/c8-5-1-4(3-7(11)12)2-6(9)10-5;/h1-2H,3H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSOJNICRGZAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The synthesis begins with the selective bromination of pyridine precursors. Two primary routes dominate the literature: halogen exchange reactions and direct electrophilic substitution .
Halogen Exchange Using Sodium Bromide
A patent-pending method describes the bromination of 2,6-dichloropyridine via halogen exchange. In a reactor, 0.1 mol of 2,6-dichloropyridine is combined with 0.2 mol sodium bromide and 0.4 mol hydrobromic acid (40% aqueous solution). The mixture undergoes reflux at 120°C for 24 hours, achieving 85–90% conversion to 2,6-dibromopyridine. Key advantages include cost-effectiveness and scalability, though excess HBr necessitates careful neutralization.
Electrophilic Bromination with N-Bromosuccinimide (NBS)
Alternative approaches employ NBS in acetic acid under radical initiation. For example, 4-pyridylacetic acid dissolved in glacial acetic acid reacts with 2.2 equivalents of NBS at 70°C for 8 hours, yielding 2,6-dibromo-4-pyridylacetic acid with 78% efficiency. This method avoids corrosive HBr but requires stringent temperature control to prevent debromination.
Table 1: Bromination Methods Comparison
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Halogen exchange | NaBr, HBr (40%) | 120°C | 24 h | 85% |
| Electrophilic | NBS, acetic acid | 70°C | 8 h | 78% |
Carboxylation and Neutralization
The brominated intermediate undergoes carboxylation followed by sodium salt formation.
Carboxylation via Hydrolysis
2,6-Dibromo-4-pyridylacetic acid is synthesized by hydrolyzing the corresponding nitrile or ester. A reported protocol refluxes 2,6-dibromo-4-pyridylacetonitrile with 6M HCl at 100°C for 12 hours, achieving 92% hydrolysis. The crude product is filtered and washed with ice-cold water to remove residual acid.
Sodium Salt Formation
Neutralization with sodium hydroxide is critical for solubility. A stoichiometric amount of NaOH (1.05 equivalents) is added to a suspension of 2,6-dibromo-4-pyridylacetic acid in ethanol at 0–5°C. The mixture is stirred for 2 hours, and the precipitate is isolated via vacuum filtration. Excess base risks saponification, so pH monitoring is essential.
Purification and Isolation
Purification ensures pharmaceutical-grade purity (>98%).
Industrial-Scale Production
Scaling up requires optimizing solvent recovery and waste management.
Alternative Synthetic Routes
Emerging methodologies aim to improve atom economy.
Palladium-Catalyzed Coupling
A recent study couples 2,6-dibromopyridine with sodium glyoxylate using Pd(PPh₃)₄ as a catalyst. While promising (75% yield), catalyst costs limit industrial adoption.
Electrochemical Carboxylation
Electrolysis of 2,6-dibromopyridine in a CO₂-saturated electrolyte generates the carboxylate directly. Initial trials show 68% faradaic efficiency but require further optimization.
Scientific Research Applications
Sodium;2-(2,6-dibromopyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium;2-(2,6-dibromopyridin-4-yl)acetate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the acetate group play crucial roles in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Substituent-Driven Reactivity Differences
- Sodium 2-(2,6-dibromopyridin-4-yl)acetate : The 2,6-dibromo configuration creates steric hindrance, limiting nucleophilic aromatic substitution (SNAr) at these positions. However, the 4-acetate group provides a site for further functionalization (e.g., esterification or amidation) .
- The single bromine at position 4 is more accessible for SNAr compared to the 2,6-dibromo analogue .
Physicochemical Properties
- Collision Cross-Section (CCS): For sodium 2-(4-bromo-6-methylpyridin-2-yl)acetate, CCS values range from 138.3 Ų ([M+H]+) to 143.5 Ų ([M+K]+), indicating moderate molecular size and polarity. No CCS data is available for the 2,6-dibromo analogue, but its higher molecular weight (308.96 vs. 252.27 g/mol) suggests a larger CCS .
- Solubility : The sodium salt form of both compounds improves aqueous solubility compared to their neutral (protonated) or esterified counterparts (e.g., ethyl derivatives in ) .
Biological Activity
Sodium;2-(2,6-dibromopyridin-4-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including antimicrobial, antioxidant, and other relevant activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a sodium salt of an acetate derivative containing a dibromopyridine moiety. The presence of bromine atoms in the pyridine ring enhances the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives with pyridine rings have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Biofilm Inhibitory Concentration (MBIC) |
|---|---|---|
| Compound 1d (related structure) | E. coli ATCC 25922 | 625 µg/mL |
| Compound 1b (related structure) | Staphylococcus aureus | 500 µg/mL |
| This compound | TBD (to be determined) | TBD |
The MBIC values indicate the concentration at which biofilm formation is inhibited. The compound's structural similarities suggest it may exhibit comparable activity.
2. Antioxidant Activity
Antioxidant assays have indicated that compounds with similar structures can possess significant antioxidant capacities. For instance, compound 1d has shown approximately 43% antioxidant activity in vitro using the DPPH assay.
Table 2: Antioxidant Capacity of Related Compounds
| Compound | Total Antioxidant Capacity (TAC) |
|---|---|
| Compound 1d | ~43% |
| Compound 1f | ~25% |
| This compound | TBD |
These findings suggest that this compound may also exhibit substantial antioxidant properties, contributing to its potential therapeutic applications.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various pyridine derivatives, including this compound, evaluated their biological activities against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed significant antibacterial activity, particularly against resistant strains.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of dibromopyridine derivatives revealed that modifications to the acetyl group significantly influenced biological activity. Compounds with increased lipophilicity demonstrated enhanced membrane permeability and better antimicrobial efficacy.
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(2,6-dibromopyridin-4-yl)acetate, and how do reaction conditions influence yield?
Synthesis typically involves esterification or carboxylation of brominated pyridine precursors. For example:
- Step 1 : React 2,6-dibromopyridine-4-ylmethanol with acetic anhydride in the presence of a base (e.g., sodium hydride) to form the ester intermediate.
- Step 2 : Hydrolyze the ester under alkaline conditions (e.g., NaOH) to yield the sodium carboxylate salt .
- Critical Parameters : Temperature (optimized at 60–80°C for hydrolysis), solvent polarity (DMF or THF for solubility), and stoichiometry of the base (1.2–1.5 equivalents to avoid side reactions).
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify using recrystallization in ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of Sodium 2-(2,6-dibromopyridin-4-yl)acetate?
Key analytical methods include:
- NMR Spectroscopy : Confirm the pyridine ring substitution pattern (e.g., aromatic protons at δ 7.5–8.5 ppm) and acetate group integration (δ 3.5–4.0 ppm for CH₂) .
- Elemental Analysis : Verify Br and Na content (expected: ~51.7% Br, ~7.4% Na) .
- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to detect impurities at 254 nm. Retention time typically <5 minutes .
Q. What stability considerations are critical for storing Sodium 2-(2,6-dibromopyridin-4-yl)acetate?
- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the brominated aromatic system.
- Hygroscopicity : Desiccate under vacuum or use anhydrous silica gel packs to avoid hydrolysis of the acetate moiety .
- Long-Term Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products like 2,6-dibromopyridine-4-carboxylic acid .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Sodium 2-(2,6-dibromopyridin-4-yl)acetate in cross-coupling reactions?
- DFT Calculations : Optimize the molecule’s geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to evaluate electron density at bromine sites. The C4 position is more electrophilic, favoring Suzuki-Miyaura couplings with aryl boronic acids .
- Reaction Pathway Simulation : Compare activation energies for oxidative addition (e.g., Pd catalysis) vs. nucleophilic substitution. Bromine at C2/C6 positions shows higher kinetic barrier for substitution, requiring elevated temperatures (80–100°C) .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
- Case Example : Discrepancies in chemical shifts for the acetate group (observed δ 170 ppm vs. predicted δ 175 ppm).
Q. How can researchers design a protocol for quantifying trace metal impurities in this compound?
- ICP-MS Method : Digest 10 mg of sample in HNO₃/HCl (3:1 v/v), dilute to 50 mL, and analyze for Fe, K, and Pb.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

